Potency Advantage over Obeticholic Acid
Cilofexor demonstrates superior in vitro potency for FXR activation compared to the steroidal FXR agonist obeticholic acid, a key differentiator for cellular and biochemical assays requiring robust target engagement. [1]
| Evidence Dimension | FXR Agonist Potency (EC50) |
|---|---|
| Target Compound Data | 43 nM [1] |
| Comparator Or Baseline | Obeticholic Acid (OCA): 99 nM [1] |
| Quantified Difference | 2.3-fold higher potency (lower EC50) for cilofexor |
| Conditions | In vitro FXR transactivation assay |
Why This Matters
Procuring the more potent agonist ensures robust target engagement in cell-based assays and animal models, potentially allowing for lower dosing and reduced risk of off-target effects.
- [1] Table 2. Summary of the FXR modulating compounds in clinical trials. Exp Mol Med. 2023;55(3):505-519. View Source
